molecular formula C17H29NO2 B1389606 N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine CAS No. 1040681-07-9

N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine

Cat. No.: B1389606
CAS No.: 1040681-07-9
M. Wt: 279.4 g/mol
InChI Key: XGDVYWILSGQFFT-UHFFFAOYSA-N
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Description

N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine, also known as TBME, is an amine compound that has been studied extensively for its potential applications in scientific research. It is a tertiary amine with a molecular formula of C14H25NO2 and a molecular weight of 243.35 g/mol. TBME is primarily used as a reagent in the synthesis of other compounds and has been used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine is not well understood. However, it is thought to act as a reagent in the synthesis of other compounds, facilitating the formation of covalent bonds between molecules. This compound has also been shown to act as an inhibitor of the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of drugs. This inhibition can lead to increased concentrations of certain drugs in the body, which can have both beneficial and adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine in laboratory experiments is its availability and low cost. It is relatively easy to synthesize and is widely available from chemical suppliers. The main limitation of using this compound in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound, such as wearing protective clothing and using appropriate ventilation.

Future Directions

There are a number of potential future directions for research involving N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects the metabolism of drugs. Other potential directions include further exploring its potential applications as a reagent in the synthesis of other compounds, as well as researching its potential toxicity and how to mitigate it. Additionally, further research could be done to explore the potential applications of this compound in medicine, such as its potential use as an antimicrobial agent.

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as the antiviral compound 5-chloro-2-hydroxy-N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)amine. This compound has also been used in the synthesis of other compounds with potential applications in medicine, such as the antimicrobial compound N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(3-methoxypropyl)aminopropionic acid.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(3-methoxypropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-14(13-18-11-6-12-19-5)20-16-9-7-15(8-10-16)17(2,3)4/h7-10,14,18H,6,11-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDVYWILSGQFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCOC)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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